
2-(4-Aminophenyl)-3-pyridinol dihydrochloride
Overview
Description
The compound “2-(4-Aminophenyl)-3-pyridinol dihydrochloride” seems to be a chemical compound that could be related to the family of benzothiazoles . Benzothiazoles are a class of heterocyclic compounds containing a benzene ring fused to a thiazole ring . They have been studied for their antimicrobial activity .
Synthesis Analysis
While specific synthesis information for “2-(4-Aminophenyl)-3-pyridinol dihydrochloride” was not found, similar compounds such as 2-(4-aminophenyl)benzothiazole derivatives have been synthesized and evaluated for their antimicrobial activity . The structures of these synthesized compounds were elucidated by 1H NMR, 13C NMR, IR and Mass spectral data .Chemical Reactions Analysis
Again, while specific information on “2-(4-Aminophenyl)-3-pyridinol dihydrochloride” was not found, similar compounds such as 2-(4-aminophenyl)benzothiazole derivatives have shown potent antibacterial activity against both Gram-positive and Gram-negative strains .Scientific Research Applications
Gas Separation Membranes
Background: MPAP is a novel diamine monomer synthesized by introducing non-coplanar morpholine groups and pyridine heterocyclic structures. Through one-step homopolymerization, three new polyimides (PIs) are obtained . These PIs exhibit remarkable properties, making them suitable for gas separation applications.
Key Points::Medicinal Chemistry
Background: MPAP’s structure includes an aromatic amine motif, which has relevance in medicinal chemistry . Although specific applications are still under exploration, this compound could serve as a scaffold for drug development.
Potential Applications::Supramolecular Chemistry
Background: Chirality transfer and propagation are fundamental aspects of supramolecular chemistry. MPAP’s chiral structure makes it interesting for studying chirality-related phenomena .
Applications::Environmental Science
Applications::Mechanism of Action
Safety and Hazards
While specific safety and hazard information for “2-(4-Aminophenyl)-3-pyridinol dihydrochloride” was not found, similar compounds like 2-(4-Aminophenyl)ethylamine are considered hazardous by the 2012 OSHA Hazard Communication Standard . They can cause severe skin burns and eye damage, and are harmful if swallowed, in contact with skin, or if inhaled .
Future Directions
properties
IUPAC Name |
2-(4-aminophenyl)pyridin-3-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O.2ClH/c12-9-5-3-8(4-6-9)11-10(14)2-1-7-13-11;;/h1-7,14H,12H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCYYWBARCEERK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=C(C=C2)N)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Aminophenyl)-3-pyridinol dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



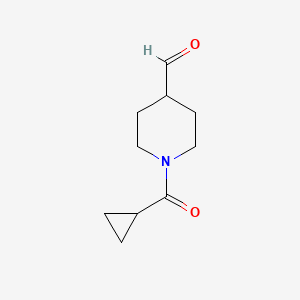

![3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B3080210.png)
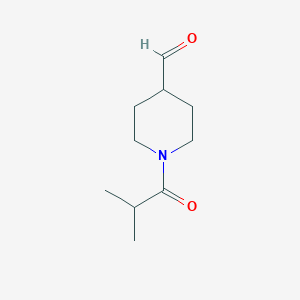
![2,4,6-Trichloro-5-[(trifluoromethyl)sulfanyl]pyrimidine](/img/structure/B3080230.png)
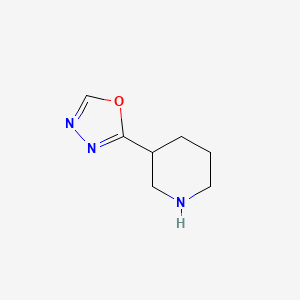
![7-Amino-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B3080256.png)
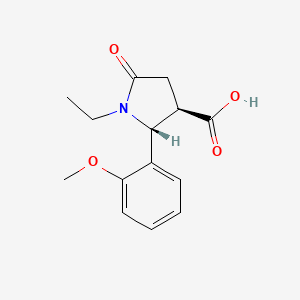
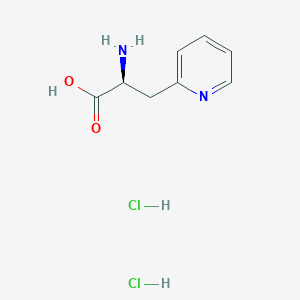

![3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine](/img/structure/B3080289.png)
![5-[4-(Methylsulfonyl)phenyl]isoxazole-3-carboxylic acid](/img/structure/B3080303.png)
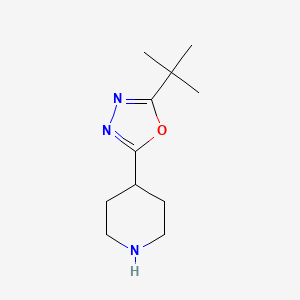
![4-[(2-Fluorophenyl)methanesulfonyl]aniline](/img/structure/B3080318.png)